5-(4-Methylpiperazin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid

Description

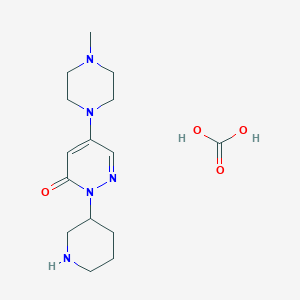

The compound 5-(4-Methylpiperazin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid features a dihydropyridazin-3-one core substituted with a 4-methylpiperazine group at the 5-position and a piperidin-3-yl group at the 2-position.

Properties

IUPAC Name |

carbonic acid;5-(4-methylpiperazin-1-yl)-2-piperidin-3-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O.CH2O3/c1-17-5-7-18(8-6-17)13-9-14(20)19(16-11-13)12-3-2-4-15-10-12;2-1(3)4/h9,11-12,15H,2-8,10H2,1H3;(H2,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIRQZUCJOSWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=O)N(N=C2)C3CCCNC3.C(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Methylpiperazin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple piperazine and piperidine moieties. The molecular formula is , and it is classified under pyridazine derivatives. Its structural complexity suggests various potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with cellular pathways involved in cancer proliferation and apoptosis. Specifically, the following mechanisms have been observed:

- Microtubule Dynamics Inhibition : Compounds related to this class have been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. For instance, derivatives have demonstrated the ability to sensitize colon cancer cells to apoptotic signals, enhancing their susceptibility to treatment .

- Phosphodiesterase Inhibition : There is evidence suggesting that similar compounds act as selective inhibitors of phosphodiesterase (PDE) enzymes. These enzymes play critical roles in cellular signaling pathways by regulating cyclic nucleotide levels, which are crucial for cell proliferation and apoptosis .

Biological Activity Data

The biological activity of 5-(4-Methylpiperazin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one can be summarized as follows:

Case Studies

- Colon Cancer Sensitization : A study highlighted the use of similar compounds to enhance the effectiveness of chemotherapeutic agents in colon cancer models. The compound was found to significantly increase apoptotic cell death when used in conjunction with standard treatments .

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of PDE inhibitors derived from this compound class. The results indicated a reduction in cytokine release from immune cells, suggesting potential applications in treating respiratory diseases such as asthma .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Azetidin-1-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one Carbonic Acid (CAS 1803595-23-4)

5-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, Carbonic Acid (CAS 1807901-51-4)

- Structural Features : Incorporates a 3-hydroxypyrrolidine substituent (5-membered ring with a hydroxyl group).

- Stereochemistry (3S) may influence enantioselective interactions in biological systems. Primarily used in R&D settings .

5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one (CAS 1803605-86-8)

- Molecular Formula : C₁₃H₂₂N₄O | Molecular Weight : 250.34 .

- Key Differences: Substituted with a methyl(isopropyl)amino group, introducing branched alkyl chains. Higher lipophilicity compared to cyclic amine derivatives, which may affect membrane permeability. Lower molecular weight suggests reduced steric hindrance.

General Trends Across Analogs

| Property | Target Compound (4-Methylpiperazine) | Azetidine Analog | 3-Hydroxypyrrolidine Analog | Methyl(isopropyl)amino Analog |

|---|---|---|---|---|

| Ring Size | 6-membered (piperazine) | 4-membered | 5-membered | Non-cyclic |

| Polarity | Moderate (N-methyl group) | Low | High (OH group) | Low |

| Molecular Weight | ~296–310 (estimated) | 296.32 | ~300–310 (estimated) | 250.34 |

| Applications | Undisclosed (likely R&D/API) | API intermediate | R&D | Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.